2-(Aminomethyl)-4-bromoaniline
CAS No.: 771583-12-1
Cat. No.: VC3812272
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771583-12-1 |
---|---|
Molecular Formula | C7H9BrN2 |
Molecular Weight | 201.06 g/mol |
IUPAC Name | 2-(aminomethyl)-4-bromoaniline |
Standard InChI | InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |
Standard InChI Key | JXPHLUCMHXXHEJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)CN)N |
Canonical SMILES | C1=CC(=C(C=C1Br)CN)N |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 771583-12-1 | |
Molecular Formula | C₇H₉BrN₂ | |
Molecular Weight | 201.064 g/mol | |
Exact Mass | 199.994904 g/mol | |
SMILES Notation | NCC1=C(N)C=CC(Br)=C1 |
The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar organic solvents and reactivity in substitution reactions .
Synthesis and Production Pathways
Challenges in Synthesis
The aminomethyl group’s electron-donating nature may direct bromination to the para position, but competing ortho/meta substitution remains a risk. Optimizing reaction parameters such as solvent polarity (e.g., cyclohexane vs. dichloroethane) and temperature is critical to achieving high regioselectivity .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.572–1.6 g/cm³ | |
Boiling Point | 308.5±27.0°C | |
Flash Point | 140.3±23.7°C | |
Vapor Pressure | 0.0±0.7 mmHg (25°C) | |
LogP (Octanol-Water) | 0.92 | |
pKa | 9.30±0.10 |
The low vapor pressure indicates limited volatility at room temperature, while the moderate LogP value suggests balanced hydrophilicity/lipophilicity, making it suitable for reactions in both aqueous and organic phases .
Spectroscopic Characteristics
Although spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure implies:
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NMR: Distinct aromatic proton signals for the bromine-substituted ring (δ 7.2–7.6 ppm) and aminomethyl group (δ 3.3–3.8 ppm).
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IR: Stretching vibrations for N-H (3350 cm⁻¹), C-Br (600 cm⁻¹), and C-N (1250 cm⁻¹).
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated anilines are pivotal in synthesizing bioactive molecules. For example, 2-(aminomethyl)-4-bromoaniline could serve as a precursor for:
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Anticancer Agents: Coordination complexes with platinum or ruthenium, leveraging the amine’s ligand properties .
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Antimicrobials: Functionalization via Suzuki coupling to introduce heterocyclic moieties.
Materials Science
The compound’s aromaticity and bromine atom make it a candidate for:
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Polymer Modifiers: Incorporating bromine enhances flame retardancy in epoxy resins.
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Liquid Crystals: Substituted anilines are used in mesogenic phase materials.
Code | Hazard Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in ventilated areas |
Recent Research and Electrochemical Behavior
Electrochemical Oxidation
Studies on 4-bromoaniline derivatives reveal complex oxidation mechanisms in acetonitrile, involving dimerization and debromination pathways . For 2-(aminomethyl)-4-bromoaniline, similar processes may yield:
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Dimeric Products: Head-to-tail coupling at the amine groups.
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Debromination: Formation of quinone-imine structures under anodic conditions .
Coordination Chemistry
Primik et al. (2010) demonstrated that aminomethyl-substituted anilines act as bidentate ligands in transition metal complexes, enhancing their cytotoxicity against cancer cell lines . This underscores the compound’s potential in medicinal inorganic chemistry.
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